1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one
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Overview
Description
1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one is an organic compound characterized by a phenyl ring substituted with a 5,5-dimethyl-1,3-dioxane moiety and an octadecanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one typically involves the following steps:
Formation of the 5,5-Dimethyl-1,3-dioxane ring: This can be achieved by the reaction of formaldehyde with 1,3-propanediol in the presence of acid catalysts.
Attachment of the phenyl ring: The 5,5-dimethyl-1,3-dioxane is then reacted with a phenyl derivative under suitable conditions to form the desired intermediate.
Addition of the octadecanone chain: The final step involves the attachment of the octadecanone chain to the phenyl ring, typically through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, influencing biological processes and pathways .
Comparison with Similar Compounds
Similar Compounds
- 5,5-Dimethyl-1,3-dioxane
- Meldrum’s acid (2,2-Dimethyl-1,3-dioxane-4,6-dione)
- 1-(3,4-Dimethoxyphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-pentanone
Uniqueness
1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one is unique due to its combination of a 5,5-dimethyl-1,3-dioxane ring with a long octadecanone chain, which imparts distinct chemical and physical properties compared to other similar compounds.
Properties
CAS No. |
141392-40-7 |
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Molecular Formula |
C30H50O3 |
Molecular Weight |
458.7 g/mol |
IUPAC Name |
1-[4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]octadecan-1-one |
InChI |
InChI=1S/C30H50O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(31)26-20-22-27(23-21-26)29-32-24-30(2,3)25-33-29/h20-23,29H,4-19,24-25H2,1-3H3 |
InChI Key |
NUQFWACQWYGXGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)C1=CC=C(C=C1)C2OCC(CO2)(C)C |
Origin of Product |
United States |
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